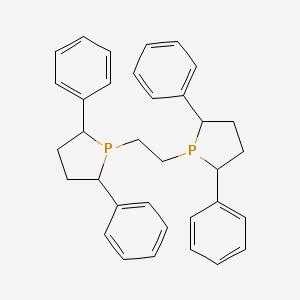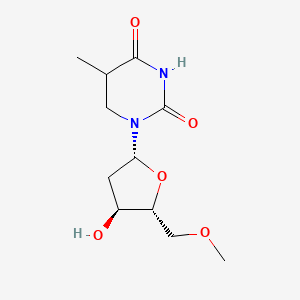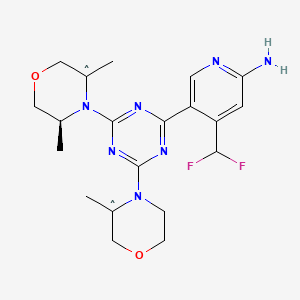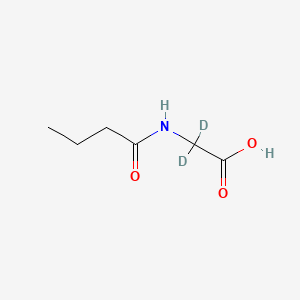
CID 156588590
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 156588590 is a chemical entity with unique properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 156588590 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are essential for producing this compound with high purity and yield. Industrial production methods may vary, but they typically involve optimized processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: CID 156588590 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions. Understanding the types of reactions and the major products formed is crucial for its application in different fields.
Common Reagents and Conditions: The common reagents and conditions used in the reactions of this compound include specific catalysts, solvents, and temperature controls. These factors play a significant role in determining the outcome of the reactions and the quality of the products formed.
Scientific Research Applications
Chemistry: In chemistry, CID 156588590 is used as a reagent in various synthetic processes. Its unique properties make it valuable for creating complex molecules and studying reaction mechanisms.
Biology: In biological research, this compound is utilized to investigate cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a useful tool for studying biochemical pathways.
Medicine: In the medical field, this compound has potential applications in drug development and therapeutic interventions. Its interactions with biological molecules can lead to the discovery of new treatments for various diseases.
Industry: In industrial applications, this compound is used in the production of materials and chemicals. Its properties make it suitable for use in manufacturing processes that require specific chemical characteristics.
Mechanism of Action
The mechanism of action of CID 156588590 involves its interaction with molecular targets and pathways. Understanding how this compound exerts its effects at the molecular level is essential for its application in scientific research and medicine. The pathways involved in its mechanism of action provide insights into its potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds: CID 156588590 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but this compound has distinct characteristics that set it apart.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and reactivity
Conclusion
This compound is a compound with significant importance in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C19H18N5OS |
|---|---|
Molecular Weight |
364.4 g/mol |
InChI |
InChI=1S/C19H18N5OS/c1-4-13-14(10-20)18(24(2)3)23-19(15(13)11-21)26-16(17(22)25)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H2,22,25) |
InChI Key |
IMQONUHFWUJRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=C1C#N)S[C](C2=CC=CC=C2)C(=O)N)N(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid;hydrate](/img/structure/B12349914.png)
![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349923.png)
![4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B12349933.png)

![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12349947.png)
![3,5,8-Trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,12Z,15Z,18Z,21Z,24Z,27Z)-](/img/structure/B12349953.png)

![1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12349959.png)
![3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B12349961.png)
![5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349967.png)

